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molecular formula C19H22FNO B8661509 1-Benzyl-4-(4-fluoro-benzyl)-piperidin-4-ol CAS No. 193357-11-8

1-Benzyl-4-(4-fluoro-benzyl)-piperidin-4-ol

Cat. No. B8661509
M. Wt: 299.4 g/mol
InChI Key: SPXWVGAGMKJNME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06124323

Procedure details

A mixture of 1-benzyl-4-(4-fluorobenzyl)-4-hydroxypiperidine (520 mg, 1.7 mmol), 5% Pd/C (150 mg) and EtOH (15 mL) was shaken under H2 (30 psi) for 14 h and filtered. The filtrate was evaporated to give 350 mg (98%) of the title compound as a yellowish oil. 1H NMR (CDCl3), 1.45-1.64 (m, 6H), 2.792 (s, 2H), 2.63-2.96 (m, 4H), 6.97-7.02 (m, 2H), 7.14-7.19 (m, 2H).
Quantity
520 mg
Type
reactant
Reaction Step One
Name
Quantity
150 mg
Type
catalyst
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
98%

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][C:11]([CH2:15][C:16]2[CH:21]=[CH:20][C:19]([F:22])=[CH:18][CH:17]=2)([OH:14])[CH2:10][CH2:9]1)C1C=CC=CC=1>[Pd].CCO>[F:22][C:19]1[CH:18]=[CH:17][C:16]([CH2:15][C:11]2([OH:14])[CH2:10][CH2:9][NH:8][CH2:13][CH2:12]2)=[CH:21][CH:20]=1

Inputs

Step One
Name
Quantity
520 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)(O)CC1=CC=C(C=C1)F
Name
Quantity
150 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
15 mL
Type
solvent
Smiles
CCO

Conditions

Stirring
Type
CUSTOM
Details
was shaken under H2 (30 psi) for 14 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
FC1=CC=C(CC2(CCNCC2)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 350 mg
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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